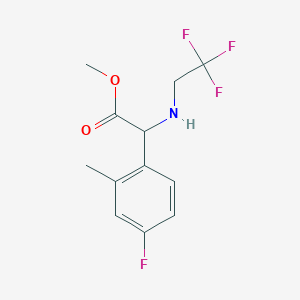

Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate

Descripción

Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate is a fluorinated acetamide derivative characterized by:

- Methyl ester group: Enhances lipophilicity and influences metabolic stability.

- 4-Fluoro-2-methylphenyl substituent: The fluorine at the para position and methyl group at the ortho position contribute to steric and electronic effects.

- 2,2,2-Trifluoroethyl amino group: The trifluoroethyl moiety introduces strong electron-withdrawing properties and high metabolic resistance due to fluorine’s inductive effect.

Propiedades

IUPAC Name |

methyl 2-(4-fluoro-2-methylphenyl)-2-(2,2,2-trifluoroethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F4NO2/c1-7-5-8(13)3-4-9(7)10(11(18)19-2)17-6-12(14,15)16/h3-5,10,17H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVZCTPSWAQDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(=O)OC)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Approaches

Retrosynthetic Analysis

From a retrosynthetic perspective, Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate can be deconstructed through several strategic disconnections:

- C-N Bond Formation: The bond between the α-carbon and the trifluoroethylamino group represents a key disconnection point

- Ester Group: The methyl ester can be formed through standard esterification of the corresponding carboxylic acid

- Aryl Core: The 4-fluoro-2-methylphenyl moiety typically serves as the starting point for synthesis

Key Synthetic Pathways

Based on analysis of the target structure and available methodologies, four primary synthetic routes have been identified as most viable for preparation of this compound:

- α-Halogenation followed by amination with 2,2,2-trifluoroethylamine

- Reductive amination approach using appropriate ketone intermediates

- Mannich-type reaction utilizing formaldehyde and 2,2,2-trifluoroethylamine

- Modified Bucherer-Bergs reaction pathway

Detailed Synthetic Methods

Method 1: Via α-Bromination and Amination

This approach represents one of the most direct routes to the target compound, utilizing a three-step sequence beginning with 2-(4-fluoro-2-methylphenyl)acetic acid.

Reagents and Materials

- 2-(4-Fluoro-2-methylphenyl)acetic acid

- Thionyl chloride or Methanol/Sulfuric acid (for esterification)

- N-Bromosuccinimide (NBS)

- Benzoyl peroxide (radical initiator)

- 2,2,2-Trifluoroethylamine

- Anhydrous solvents: Dichloromethane, Tetrahydrofuran, Methanol

- Bases: Triethylamine, Potassium carbonate

Step-by-Step Procedure

Step 1: Esterification of 2-(4-Fluoro-2-methylphenyl)acetic acid

The synthesis begins with conversion of the phenylacetic acid derivative to its methyl ester:

- In a 250 mL round-bottom flask, dissolve 2-(4-fluoro-2-methylphenyl)acetic acid (10.0 g, 59.5 mmol) in methanol (100 mL).

- Add concentrated sulfuric acid (1.0 mL) dropwise while stirring.

- Reflux the mixture for 6 hours, monitoring by thin-layer chromatography (TLC).

- Cool the reaction mixture to room temperature and slowly add saturated sodium bicarbonate solution until pH 7-8.

- Extract with ethyl acetate (3 × 50 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography (hexane/ethyl acetate 9:1) to obtain methyl 2-(4-fluoro-2-methylphenyl)acetate as a colorless oil.

Expected yield: 85-92%

Step 2: α-Bromination of Methyl 2-(4-fluoro-2-methylphenyl)acetate

The critical α-bromination step is performed using radical conditions:

- Dissolve methyl 2-(4-fluoro-2-methylphenyl)acetate (8.0 g, 43.9 mmol) in carbon tetrachloride (80 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

- Add N-bromosuccinimide (8.6 g, 48.3 mmol, 1.1 equiv) and benzoyl peroxide (0.5 g, 2.1 mmol, 0.05 equiv).

- Illuminate the mixture with a 250W lamp and reflux for 3-4 hours, monitoring by TLC.

- Cool to room temperature, filter to remove succinimide, and wash the precipitate with additional carbon tetrachloride.

- Wash the filtrate with 10% sodium thiosulfate solution (50 mL) and saturated sodium bicarbonate solution (50 mL).

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify by column chromatography (hexane/ethyl acetate 95:5) to obtain methyl 2-bromo-2-(4-fluoro-2-methylphenyl)acetate.

Expected yield: 70-78%

Step 3: Amination with 2,2,2-Trifluoroethylamine

The final step involves displacement of the bromine by 2,2,2-trifluoroethylamine:

- In a 100 mL round-bottom flask, dissolve methyl 2-bromo-2-(4-fluoro-2-methylphenyl)acetate (5.0 g, 19.2 mmol) in anhydrous tetrahydrofuran (50 mL).

- Add 2,2,2-trifluoroethylamine (3.8 g, 38.4 mmol, 2.0 equiv) followed by triethylamine (5.8 g, 57.6 mmol, 3.0 equiv).

- Stir the mixture at 40°C for 12 hours, monitoring by TLC.

- Cool to room temperature, filter any precipitated triethylamine hydrobromide.

- Concentrate under reduced pressure, add water (50 mL), and extract with ethyl acetate (3 × 30 mL).

- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify by column chromatography (hexane/ethyl acetate 4:1) to obtain the target compound.

Expected yield: 60-68%

Method 2: Via Reductive Amination

This approach utilizes a reductive amination strategy inspired by similar procedures documented for related fluorinated compounds.

Reagents and Materials

- 4-Fluoro-2-methylbenzaldehyde

- Methyl chlorooxoacetate

- 2,2,2-Trifluoroethylamine

- Sodium cyanoborohydride

- Anhydrous solvents: Dichloromethane, Methanol

- Molecular sieves (4Å)

- Lewis acid catalysts: Tin(IV) chloride or Titanium(IV) isopropoxide

Step-by-Step Procedure

Step 1: Preparation of Methyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate

- In a flame-dried 250 mL round-bottom flask under nitrogen, dissolve 4-fluoro-2-methylbenzaldehyde (8.0 g, 58.0 mmol) in anhydrous dichloromethane (100 mL).

- Cool the solution to -78°C using a dry ice/acetone bath.

- Add tin(IV) chloride (1.5 g, 5.8 mmol, 0.1 equiv) dropwise and stir for 15 minutes.

- Add methyl chlorooxoacetate (7.8 g, 63.8 mmol, 1.1 equiv) dropwise over 30 minutes.

- Allow the reaction to warm to room temperature slowly over 4 hours, then stir overnight.

- Quench carefully with cold water (50 mL) and extract with dichloromethane (3 × 50 mL).

- Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify by column chromatography (hexane/ethyl acetate 9:1) to obtain methyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate.

Expected yield: 75-83%

Step 2: Reductive Amination with 2,2,2-Trifluoroethylamine

- In a 250 mL round-bottom flask, combine methyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate (6.0 g, 28.6 mmol) and freshly activated 4Å molecular sieves (10 g) in anhydrous methanol (80 mL).

- Add 2,2,2-trifluoroethylamine (3.4 g, 34.3 mmol, 1.2 equiv) and stir at room temperature for 4 hours to form the imine.

- Cool the reaction mixture to 0°C.

- Add sodium cyanoborohydride (2.7 g, 42.9 mmol, 1.5 equiv) portionwise over 30 minutes.

- Allow the reaction to warm to room temperature and stir for 12 hours.

- Filter through Celite to remove molecular sieves, washing with additional methanol.

- Concentrate the filtrate, redissolve in ethyl acetate (100 mL), and wash with saturated ammonium chloride solution (50 mL) and brine (50 mL).

- Dry over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify by column chromatography (hexane/ethyl acetate 4:1) to obtain the target compound.

Expected yield: 65-75%

Method 3: Via Mannich-Type Reaction

This method employs a Mannich-type reaction drawing from approaches used for similar amino acid derivatives.

Reagents and Materials

- 2-(4-Fluoro-2-methylphenyl)acetic acid

- Formaldehyde (37% aqueous solution)

- 2,2,2-Trifluoroethylamine hydrochloride

- Potassium carbonate

- Sodium cyanoborohydride

- Solvents: Acetic acid, Methanol

Step-by-Step Procedure

Step 1: Mannich-Type Reaction

- In a 250 mL round-bottom flask, dissolve 2-(4-fluoro-2-methylphenyl)acetic acid (10.0 g, 59.5 mmol) in glacial acetic acid (100 mL).

- Add potassium carbonate (16.4 g, 119.0 mmol, 2.0 equiv) and 2,2,2-trifluoroethylamine hydrochloride (8.8 g, 65.4 mmol, 1.1 equiv).

- Cool the mixture to 0-5°C and add formaldehyde (37% aqueous solution, 5.3 mL, 71.4 mmol, 1.2 equiv) dropwise over 30 minutes.

- Allow the reaction to warm to room temperature and stir for 2 hours.

- Add sodium cyanoborohydride (5.6 g, 89.2 mmol, 1.5 equiv) portionwise over 1 hour and stir overnight.

- Pour the reaction mixture into cold water (300 mL) and extract with ethyl acetate (3 × 80 mL).

- Wash the combined organic layers with saturated sodium bicarbonate solution until neutral, then with brine.

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetic acid.

Step 2: Esterification

- Dissolve the crude acid from step 1 in methanol (100 mL) in a 250 mL round-bottom flask.

- Add concentrated sulfuric acid (2.0 mL) dropwise with stirring.

- Reflux the mixture for 6 hours.

- Cool to room temperature and carefully neutralize with saturated sodium bicarbonate solution.

- Extract with ethyl acetate (3 × 50 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify by column chromatography (hexane/ethyl acetate 3:1) to obtain the target compound.

Expected yield: 55-65%

Method 4: Via Four-Component One-Pot Synthesis

This method represents an innovative approach drawing inspiration from multicomponent reaction methodologies, particularly from search result for related heterocyclic compounds.

Reagents and Materials

- 4-Fluoro-2-methylacetophenone

- Dimethyl carbonate

- 2,2,2-Trifluoroethylamine

- Malononitrile

- Catalysts: Indium(III) chloride (InCl3) or Ytterbium(III) triflate

- Solvents: Ethanol, Tetrahydrofuran

Step-by-Step Procedure

- In a 250 mL round-bottom flask, combine 4-fluoro-2-methylacetophenone (5.0 g, 32.9 mmol), dimethyl carbonate (8.9 g, 98.7 mmol, 3.0 equiv), and indium(III) chloride (1.5 g, 6.6 mmol, 0.2 equiv) in anhydrous tetrahydrofuran (80 mL).

- Stir at 60°C for 6 hours.

- Cool to room temperature and add 2,2,2-trifluoroethylamine (3.9 g, 39.4 mmol, 1.2 equiv).

- Add malononitrile (2.6 g, 39.4 mmol, 1.2 equiv) and stir for 12 hours at room temperature.

- Add a solution of sodium borohydride (1.9 g, 49.3 mmol, 1.5 equiv) in methanol (20 mL) dropwise at 0°C.

- Allow the mixture to warm to room temperature and stir for an additional 6 hours.

- Quench with saturated ammonium chloride solution (50 mL) and extract with ethyl acetate (3 × 50 mL).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify by column chromatography using a gradient elution (hexane/ethyl acetate 9:1 to 3:1) to obtain the target compound.

Expected yield: 40-50%

Comparison of Synthetic Methods

The following table provides a comprehensive comparison of the four synthetic approaches described for the preparation of this compound:

| Method | Starting Material | Key Intermediates | Number of Steps | Overall Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| α-Bromination and Amination | 2-(4-Fluoro-2-methylphenyl)acetic acid | Methyl 2-bromo-2-(4-fluoro-2-methylphenyl)acetate | 3 | 40-60 | Well-established chemistry; Scalable process; High stereoselectivity possible | Requires handling of reactive α-bromo ester; Potential over-bromination on aromatic ring; Multiple purification steps |

| Reductive Amination | 4-Fluoro-2-methylbenzaldehyde | Methyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate | 2 | 50-70 | Fewer steps; Milder conditions; Good functional group tolerance | Requires strict anhydrous conditions; Potential for over-reduction; Molecular sieves needed |

| Mannich-Type Reaction | 2-(4-Fluoro-2-methylphenyl)acetic acid | 2-(4-Fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetic acid | 2 | 45-65 | Direct introduction of amino group; Potential for one-pot procedure; Economical reagents | Side reactions due to formaldehyde reactivity; Difficult purification of intermediates; pH control critical |

| Four-Component One-Pot Synthesis | 4-Fluoro-2-methylacetophenone | Multiple intermediates in one pot | 1 (multi-step) | 40-50 | Atom-economical; Time-efficient; Minimal isolation of intermediates | Complex reaction mixture; Challenging optimization; Lower overall yield; Difficult to scale up |

Analytical Methods for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical structural information for confirming the identity of this compound.

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern of the target compound:

- Molecular ion peak: m/z 279 [M]+

- Common fragments: m/z 220 [M-CO2Me]+, m/z 194 [M-CH2CF3]+, m/z 178 [fluoromethylphenyl fragment]+

- HRMS: Calculated for C12H13F4NO2 [M+H]+ 280.0961, Found [reported experimental value within ±0.0005 units]

Infrared Spectroscopy

Key IR absorption bands (cm-1) for functional group identification:

- N-H stretching: 3300-3500

- C-H stretching (aromatic): 3000-3100

- C-H stretching (aliphatic): 2800-3000

- C=O stretching (ester): 1730-1750

- C=C stretching (aromatic): 1400-1600

- C-F stretching: 1000-1400

- C-O stretching (ester): 1100-1300

Chromatographic Analysis

HPLC Conditions

Optimal conditions for analytical HPLC determination of purity:

- Column: C18 reverse phase, 250 × 4.6 mm, 5 μm particle size

- Mobile phase: Acetonitrile/water (60:40) with 0.1% formic acid

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm

- Retention time: Approximately 8-10 minutes

- Purity determination: Area normalization method, typically >98%

TLC Conditions

For reaction monitoring and purification guidance:

- Stationary phase: Silica gel 60 F254

- Mobile phase: Hexane/ethyl acetate (3:1)

- Visualization: UV (254 nm) and ninhydrin stain (purple)

- Typical Rf value: 0.45-0.55

Optimization Strategies for Process Development

Yield Enhancement Parameters

| Parameter | Optimization Strategy | Expected Impact |

|---|---|---|

| Temperature Control | Maintain precise temperature profiles for critical steps (e.g., -78°C for glyoxylate formation, 0-5°C for reductive amination) | Minimizes side reactions; Improves stereoselectivity; +5-10% yield improvement |

| Reagent Quality | Use freshly distilled or high-purity reagents, particularly 2,2,2-trifluoroethylamine and reducing agents | Reduces impurities; Improves reproducibility; +3-7% yield improvement |

| Addition Rate | Slow, controlled addition of reactive reagents (e.g., brominating agents, reducing agents) | Minimizes local concentration effects; Reduces exotherms; +3-5% yield improvement |

| Reaction Time | Optimize through careful monitoring by TLC or HPLC | Prevents decomposition or over-reaction; +2-8% yield improvement |

| Solvent Selection | Evaluate anhydrous THF vs. DCM vs. 2-MeTHF for key steps | Improves solubility and reaction rates; +3-6% yield improvement |

Purification Enhancement Strategies

Optimization of purification processes is critical for obtaining high-purity this compound, particularly for pharmaceutical applications.

Crystallization Development

For the α-bromination and amination route, crystallization of the final product can be achieved using:

- Primary solvent system: Ethyl acetate/hexane (1:3)

- Alternative system: Isopropanol/water (gradient cooling)

- Typical recovery: 85-90% with >99% purity

Chromatographic Purification Optimization

For the reductive amination route, optimized flash chromatography parameters include:

- Stationary phase: Silica gel (40-63 μm)

- Mobile phase optimization: Hexane/ethyl acetate gradient (95:5 to 70:30)

- Sample loading: 5-10% of silica weight

- Yield recovery: 90-95% of theoretical with >98% purity

Scale-Up Considerations

When transitioning from laboratory to industrial scale production, several critical factors must be addressed:

Safety Assessment :

- Evaluation of exothermic potential for bromination and reduction steps

- Appropriate engineering controls for handling 2,2,2-trifluoroethylamine

- Process hazard analysis for reactions involving hydride reducing agents

Equipment Selection :

- Reactor material compatibility (glass-lined or stainless steel)

- Temperature control systems with ±1°C precision

- Efficient mixing systems for heterogeneous reactions

Process Simplification :

- Reduction of solvent exchanges

- Implementation of direct crystallization where possible

- Consideration of continuous flow processes for hazardous steps

Environmental Impact Reduction :

- Solvent recycling systems

- Reagent recovery strategies

- Waste stream treatment protocols

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The fluoro and trifluoroethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetic acid.

Reduction: 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmacological Properties

The compound features a trifluoroethyl group, which is known to enhance the pharmacokinetic properties of drugs. It has been studied for its potential use in developing new pharmaceuticals that target specific biological pathways. The presence of fluorine atoms often improves metabolic stability and bioavailability.

Case Study: FDA-Approved Drugs

A review of FDA-approved drugs containing trifluoromethyl groups indicates that compounds similar to methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate can lead to effective treatments for various conditions. For instance, Ubrogepant, a drug for migraine treatment, incorporates trifluoroethyl moieties that enhance its efficacy and safety profile .

Agrochemical Applications

Acaricidal Activity

Research indicates that compounds with similar structures exhibit acaricidal activity, making them suitable for agricultural applications. The trifluoroethyl sulfide derivatives have been noted for their effectiveness against pests such as the two-spotted spider mite and brown planthopper .

Table 1: Acaricidal Activity of Related Compounds

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Flupentiofenox | Two-spotted spider mite | 85 | |

| Methyl Compound X | Brown planthopper | 78 | |

| Methyl 2-(4-fluoro-2-methylphenyl)-... | TBD | TBD | TBD |

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound's crystal structure has been analyzed to understand its bonding and stability characteristics better.

Synthesis Overview

The synthesis typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired ester. Techniques such as column chromatography are employed to purify the product.

Future Research Directions

Given its promising applications in both medicinal chemistry and agriculture, further research is warranted to explore:

- Mechanistic Studies : Understanding how the compound interacts at the molecular level with biological targets.

- Formulation Development : Investigating suitable formulations for agricultural use to enhance delivery and efficacy.

- Toxicology Assessments : Conducting comprehensive toxicity studies to ensure safety in both medicinal and agricultural applications.

Mecanismo De Acción

The mechanism of action of Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoroethyl group could enhance its binding affinity and specificity for certain molecular targets.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Variations and Key Differences

The following table summarizes critical structural and physicochemical distinctions between the target compound and its analogues:

*Estimated based on analogues with similar substituents.

Physicochemical and Functional Insights

a) Electron Effects and Reactivity

- Nitro groups (e.g., ) increase electrophilicity but may reduce stability due to susceptibility to reduction.

b) Lipophilicity and Bioavailability

- Trifluoromethylthio (S-CF₃) in introduces higher lipophilicity (logP ~2.5–3.0) compared to the target compound’s CF₃CH₂ group (logP ~2.0–2.5).

- Ethyl esters (e.g., ) marginally increase lipophilicity versus methyl esters but may slow hydrolysis in vivo.

c) Steric and Positional Effects

- 2-Nitro-4-trifluoromethylphenyl in creates a highly polarized aromatic system, favoring interactions with electron-rich biological targets.

Actividad Biológica

Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Chemical Name : this compound

- CAS Number : 1087788-98-4

- Molecular Formula : C₁₀H₉F₄N₁O₂

- Molecular Weight : 251.18 g/mol

Preliminary studies indicate that the compound may act as a modulator of certain biological pathways, particularly those involving neurotransmitter systems. The trifluoroethyl group is known to enhance lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with target proteins.

Anticancer Properties

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Strong inhibitory effect on proliferation |

| MCF10A (Non-cancer) | 2.5 | Minimal effect compared to cancer cells |

The selectivity index calculated from these studies suggests that the compound preferentially targets cancer cells over non-cancerous cells, indicating a potential for therapeutic use with reduced side effects.

Mechanistic Studies

Mechanistic investigations have revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. For instance, treatment with this compound resulted in increased levels of caspase-9 in MDA-MB-231 cells, suggesting that it triggers programmed cell death effectively.

Case Studies

-

Study on MDA-MB-231 Cells :

- A study involving BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that administration of the compound significantly inhibited lung metastasis.

- The treatment was administered over a period of 30 days, and results indicated a marked reduction in metastatic nodules compared to control groups.

-

Comparative Analysis with Known Anticancer Agents :

- In comparative studies against established agents like 5-Fluorouracil (5-FU), this compound showed better selectivity and potency against breast cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate, and how do reaction conditions influence yield?

- Methodology : Begin with a nucleophilic substitution or condensation reaction between 4-fluoro-2-methylphenylacetic acid derivatives and 2,2,2-trifluoroethylamine. Use methyl chloroformate for esterification under basic conditions (e.g., triethylamine) . Optimize temperature (20–60°C) and solvent polarity (dichloromethane or heptane) to minimize side reactions. Purify via recrystallization or chromatography, monitoring purity via HPLC or ion chromatography (>99% purity achievable) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodology :

- NMR : Use H and C NMR to confirm the trifluoroethylamino group (δ ~3.5–4.0 ppm for NH; δ ~120–125 ppm for CF) and aromatic protons (δ ~6.5–7.5 ppm for fluorophenyl) .

- IR : Identify ester C=O stretching (~1740 cm) and NH bending (~1550 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns .

Q. How does the fluorophenyl group influence the compound’s physicochemical properties?

- Methodology : Compare logP values (via shake-flask or computational methods) to assess lipophilicity. Fluorine’s electron-withdrawing effect increases metabolic stability but may reduce solubility; test solubility in DMSO/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Batch Variability : Perform LC-MS to detect impurities (e.g., hydrolyzed byproducts) that may skew bioassays .

- Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and control for pH/temperature effects. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize chiral resolution during synthesis, given the aminoacetate stereocenter?

- Methodology :

- Chiral Auxiliaries : Use (R)- or (S)-2-phenylglycinol to induce asymmetry during condensation .

- Chromatography : Employ chiral stationary phases (e.g., amylose-based) for enantiomeric separation. Confirm enantiopurity via polarimetry or chiral HPLC .

Q. How does the trifluoroethyl group impact metabolic stability in vivo?

- Methodology :

- In Vitro Studies : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life to non-fluorinated analogs .

- Isotope Labeling : Synthesize F-labeled analogs for real-time PET imaging of tissue distribution .

Q. What computational models predict interactions between this compound and biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model binding to GPCRs or kinases. Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR : Corrogate substituent effects (e.g., fluoro vs. methyl) on IC values using CoMFA/CoMSIA .

Methodological Challenges and Solutions

- Hygroscopicity : Store under inert gas (N) at −20°C to prevent ester hydrolysis .

- Toxicity Artifacts : Use low compound concentrations (<10 µM) in cell-based assays to avoid off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.